molecular formula C5H7ClN2OS B6589844 2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride CAS No. 473693-04-8

2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride

Cat. No.: B6589844
CAS No.: 473693-04-8
M. Wt: 178.6
InChI Key:
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Description

2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can have different functional groups attached to the thiazole ring. These derivatives often exhibit unique chemical and biological properties.

Scientific Research Applications

2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride involves the reaction of 2-bromo-1-(1,3-thiazol-4-yl)ethan-1-one with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "2-bromo-1-(1,3-thiazol-4-yl)ethan-1-one", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-1-(1,3-thiazol-4-yl)ethan-1-one is reacted with ammonia in ethanol at room temperature for 24 hours.", "Step 2: The resulting product is then treated with hydrochloric acid to form 2-amino-1-(1,3-thiazol-4-yl)ethan-1-one hydrochloride.", "Step 3: The product is then filtered, washed with water, and dried to obtain the final product." ] }

CAS No.

473693-04-8

Molecular Formula

C5H7ClN2OS

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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